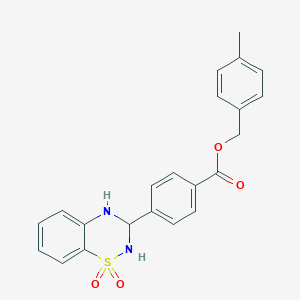

(4-methylphenyl)methyl 4-(1,1-dioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-3-yl)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(4-methylphenyl)methyl 4-(1,1-dioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-3-yl)benzoate is a complex organic compound that belongs to the class of cyclic sulfonamides. This compound is characterized by the presence of a 1,2,4-benzothiadiazine-1,1-dioxide ring, which is known for its broad-spectrum biological activities .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (4-methylphenyl)methyl 4-(1,1-dioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-3-yl)benzoate typically involves the reaction of 4-methylbenzyl chloride with 4-(1,1-dioxido-3,4-dihydro-2H-1,2,4-benzothiadiazin-3-yl)benzoic acid under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving steps such as recrystallization and chromatography to purify the final product .

Analyse Des Réactions Chimiques

Types of Reactions

(4-methylphenyl)methyl 4-(1,1-dioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-3-yl)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfone group to a sulfide.

Substitution: The benzyl and benzoate groups can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfone derivatives, while reduction can produce sulfides .

Applications De Recherche Scientifique

Medicinal Chemistry Applications

The compound has been investigated for its potential therapeutic effects. Its structure suggests possible interactions with biological targets, making it a candidate for drug development.

Anticancer Activity

Research indicates that derivatives of benzothiadiazine compounds exhibit significant anticancer properties. Studies have shown that such compounds can inhibit tumor growth and induce apoptosis in cancer cells. For instance, the benzothiadiazine core has been linked to the modulation of signaling pathways involved in cell proliferation and survival .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Research has demonstrated that similar compounds can disrupt bacterial cell membranes or inhibit key metabolic pathways in pathogens . This opens avenues for developing new antibiotics or antifungal agents.

Material Science Applications

In material science, the unique properties of (4-methylphenyl)methyl 4-(1,1-dioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-3-yl)benzoate can be utilized in the synthesis of novel materials.

Polymer Chemistry

The compound can serve as a monomer or additive in polymer synthesis. Its ability to form stable bonds may enhance the mechanical properties of polymers or introduce specific functionalities such as biocompatibility or conductivity .

Nanotechnology

In nanotechnology, the compound's properties may be harnessed for the development of nanocarriers for drug delivery systems. The ability to modify its surface chemistry allows for targeted delivery of therapeutic agents to specific tissues or cells .

Environmental Science Applications

The environmental implications of this compound are also noteworthy.

Pollution Remediation

Research suggests that compounds with similar structures can be effective in the degradation of pollutants. The dioxo and thiadiazine functionalities may facilitate reactions that break down harmful substances in contaminated environments .

Ecotoxicology Studies

Understanding the ecotoxicological profile of this compound is crucial for assessing its environmental impact. Studies focus on its toxicity to aquatic organisms and its potential bioaccumulation in food chains .

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of (4-methylphenyl)methyl 4-(1,1-dioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-3-yl)benzoate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may act as an inhibitor of aldose reductase, which is involved in diabetic complications .

Comparaison Avec Des Composés Similaires

Similar Compounds

1,2,4-benzothiadiazine-1,1-dioxide derivatives: These compounds share the same core structure and exhibit similar biological activities.

Sulfonamide derivatives: These compounds also contain the sulfonamide moiety and are known for their antimicrobial properties.

Uniqueness

(4-methylphenyl)methyl 4-(1,1-dioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-3-yl)benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a benzothiadiazine ring with benzyl and benzoate groups makes it a versatile compound for various applications .

Activité Biologique

The compound (4-methylphenyl)methyl 4-(1,1-dioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-3-yl)benzoate is a complex organic molecule that has garnered interest in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a unique structure characterized by a benzothiadiazin core, which is known for its diverse biological activities. The presence of the methylphenyl and benzoate groups contributes to its lipophilicity and potential interactions with biological targets.

Research indicates that compounds similar to This compound may exert their biological effects through various mechanisms:

- Inhibition of Enzymatic Activity : Many benzothiadiazines inhibit enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

- Antioxidant Activity : Compounds in this class have shown promise as antioxidants, scavenging free radicals and reducing oxidative stress in cells.

- Anti-inflammatory Effects : Some studies suggest that these compounds may modulate inflammatory pathways, providing therapeutic benefits in conditions characterized by chronic inflammation.

Biological Activity Data

The following table summarizes key findings related to the biological activity of the compound:

Case Studies

Several case studies have explored the biological effects of related compounds:

- Study on Antioxidant Properties : A study demonstrated that derivatives of benzothiadiazine exhibited significant antioxidant activity in vitro. The mechanism was attributed to the ability to donate electrons to free radicals, thus neutralizing them and preventing cellular damage .

- Anti-inflammatory Research : Another study investigated the anti-inflammatory effects of benzothiadiazine derivatives in animal models. Results indicated a reduction in inflammatory markers and improved clinical outcomes in conditions such as arthritis .

Propriétés

IUPAC Name |

(4-methylphenyl)methyl 4-(1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazin-3-yl)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O4S/c1-15-6-8-16(9-7-15)14-28-22(25)18-12-10-17(11-13-18)21-23-19-4-2-3-5-20(19)29(26,27)24-21/h2-13,21,23-24H,14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZNSEJGDUQJVND-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)COC(=O)C2=CC=C(C=C2)C3NC4=CC=CC=C4S(=O)(=O)N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.